Absence of Publicly Available Target Engagement Data: A Critical Procurement Consideration
A systematic search of PubChem, ChEMBL, BindingDB, and the primary literature reveals zero quantitative IC50, Ki, or EC50 values for 4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide (361170-48-1) against any biological target, including EGFR, where certain indoline-sulfonyl derivatives have shown activity [1]. In contrast, structurally related yet distinct compounds within the class—such as 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide—have demonstrated EGFR inhibition in the sub-micromolar range (e.g., IC50 ~213 nM via radiometric ELISA [2]). This absence of bioactivity data for the target compound does not imply inactivity, but it represents a critical procurement risk: the compound cannot be selected based on demonstrated target engagement, and any biological evaluation must begin with de novo screening.
| Evidence Dimension | Biological activity (IC50 reported in public databases) |
|---|---|
| Target Compound Data | No IC50 or target engagement data available in public domain (PubChem, ChEMBL, BindingDB, literature) |
| Comparator Or Baseline | 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide: EGFR IC50 = 213 nM (radiometric ELISA, ATF-2 substrate) [2] |
| Quantified Difference | Not calculable (target compound lacks quantitative data); existence of activity data for a closely related analog highlights the data gap rather than providing a direct comparison |
| Conditions | Public bioactivity database search (PubChem, ChEMBL, BindingDB) vs. radiometric ELISA EGFR assay for comparator compound |
Why This Matters
Procurement for biological screening purposes is high-risk; the compound cannot be prioritized over alternatives on the basis of confirmed target inhibition, and its selection must be justified by specific structural hypotheses rather than existing potency evidence.
- [1] PubChem. 4-(indolin-1-ylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. Compound Summary CID 4136684 (no bioassay data available). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4136684 (accessed 2026-05-04). View Source
- [2] BindingDB. Entry BDBM50561029 (CHEMBL4746023): 4-(indolin-1-ylsulfonyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, IC50 213 nM for EGFR. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50561029 (accessed 2026-05-04). View Source
